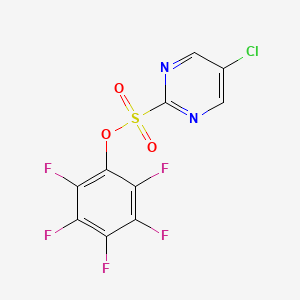
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactivity of “Pentafluorophenyl 5-chloropyrimidine-2-sulfonate” would be expected to be influenced by the presence of the pentafluorophenyl group, the 5-chloropyrimidine group, and the sulfonate group. Each of these groups could potentially participate in various chemical reactions .Scientific Research Applications
Synthesis and Chemical Reactions
Protecting Group in Synthesis : Pentafluorophenyl sulfonate esters, including Pentafluorophenyl 5-chloropyrimidine-2-sulfonate, have been effectively used as sulfonic acid protecting groups. This method facilitated the synthesis of novel biaryl- and heterobiaryl sulfonate esters through the Suzuki-Miyaura reaction, with anhydrous sodium tetraborate playing a crucial role in yielding excellent products (Avitabile, Smith, & Judd, 2005).
Catalyzed Synthesis of Activated Sulfonate Esters : Pentafluorophenyl sulfonate esters are synthesized using a copper-catalyzed oxidative process. This method, based on the Pd-catalyzed sulfination of aryl and heteroaryl boronic acids, produces a broad range of esters in good yields (Vedovato, Talbot, & Willis, 2018).
Radical-Based Alkene Hydroacylation : Pentafluorophenyl vinyl sulfonate, a derivative, facilitates efficient, high-yielding, metal-free, radical-based alkene hydroacylation. This method works across various aldehydes, demonstrating broad applicability (Chudasama, 2015).
One-Pot Synthesis of Sulfonic Esters : The one-pot multicomponent reaction of aryl diazonium tetrafluoroborate, DABSO, and pentafluorophenol yields Pentafluorophenyl sulfonic esters. These esters are used in various coupling reactions, showing excellent functional group tolerance (Idris & Lee, 2021).
Synthesis of Fluorodipyrrinones : Strongly fluorescent fluorodipyrrinones have been synthesized using pentafluorophenyl-tosylpyrrolinone, a precursor. These derivatives are potential agents for liver and biliary metabolism imaging (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).
Shelf-Stable Alternatives to Sulfonyl Chlorides : Heterocyclic pentafluorophenyl sulfonate esters, derived from pentafluorophenyl 5-chloropyrimidine-2-sulfonate, are stable alternatives to sulfonyl chlorides. They are easily prepared and react well with primary and secondary amines to produce sulfonamides in high yields (Bornholdt, Fjaere, Felding, & Kristensen, 2009).
Synthesis of β-Sultams : Pentafluorophenyl (PFP) sulfonates have enabled a stereoselective synthesis of β-sultams, showcasing their utility as valuable precursors for sulfonamides (Lewis, Mok, Tocher, Wilden, & Caddick, 2006).
Applications in Analytical Chemistry
Gas Chromatography Derivatization : 2-(Pentafluorophenoxy)ethyl 2-(piperidino)ethanesulfonate, a novel sulfonate reagent, has been synthesized for analytical derivatization in gas chromatography, demonstrating high responsiveness to an electron capture detector (Lin, Wu, & Lin, 1999).
Chemical Reactivity Studies : Investigations into the displacement reactions of alkyl pentafluorophenyl (PFP) sulfonates with amines suggest an elimination-addition mechanism, offering insights into their chemical reactivity (Caddick, Wilden, & Judd, 2005).
Mechanism of Action
Future Directions
The future directions for research involving “Pentafluorophenyl 5-chloropyrimidine-2-sulfonate” could include further investigation of its synthesis, its physical and chemical properties, its reactivity, and its potential applications. Such research could contribute to the development of new materials, pharmaceutical agents, or other useful compounds .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-chloropyrimidine-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF5N2O3S/c11-3-1-17-10(18-2-3)22(19,20)21-9-7(15)5(13)4(12)6(14)8(9)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRJQLQPDOQCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

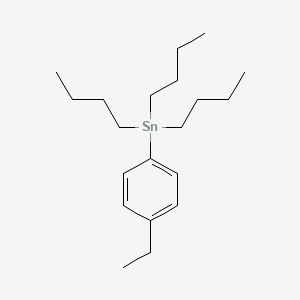
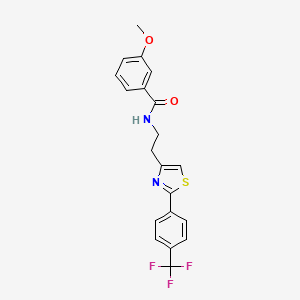

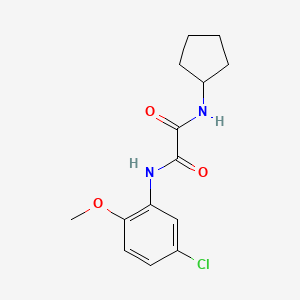

![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)
![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)
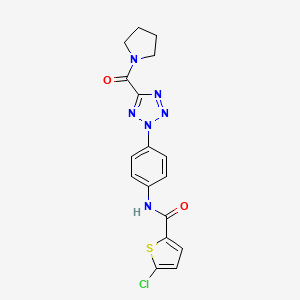
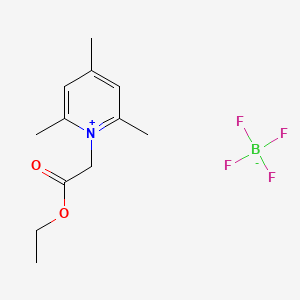
![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)
![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)

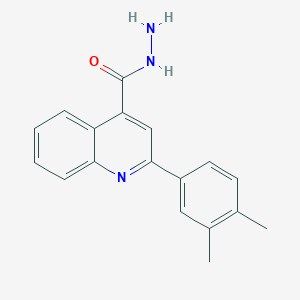
![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)